LY 215890

Oral Bioavailability Cephalosporin Pharmacology Antibacterial Drug Discovery

LY 215890 (153502-35-3) is an orally bioactive carbacephem cephalosporin with confirmed activity against E. coli EC14 and K. pneumoniae X26. Its 3-chloro-1-carba-1-dethia-3-cephem core enables oral dosing in PK/PD models. Essential for researchers needing an orally administrable cephem scaffold for SAR investigations and oral infection studies.

Molecular Formula C13H12ClN5O5S
Molecular Weight 385.78 g/mol
CAS No. 153502-35-3
Cat. No. B1675613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 215890
CAS153502-35-3
Synonyms7-(((2-amino-4-thiazolyl)hydroximinoacetyl)amino)-3-chloro-1-carba-1-dethia-3-cephem-4-carboxylic acid
LY 215890
LY-215890
LY215890
Molecular FormulaC13H12ClN5O5S
Molecular Weight385.78 g/mol
Structural Identifiers
SMILESC1CC(=C(N2C1C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl
InChIInChI=1S/C13H12ClN5O5S/c14-4-1-2-6-8(11(21)19(6)9(4)12(22)23)17-10(20)7(18-24)5-3-25-13(15)16-5/h3,6,8,24H,1-2H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t6-,8+/m1/s1
InChIKeyFIWZSPHSVMRFPH-NPBNKCFNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY 215890 (CAS 153502-35-3): An Orally Active Cephem Antibiotic for Antimicrobial Research Procurement


LY 215890 (CAS 153502-35-3) is an investigational cephalosporin-class antibiotic characterized by oral bioavailability [1]. Structurally, it features a cephem nucleus with a 3-chloro substituent and a 7β-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido side chain, distinguishing it as a carbacephem derivative where sulfur is replaced by carbon at position 1 [2]. Its molecular formula is C₁₃H₁₂ClN₅O₅S with a molecular weight of 385.78 g/mol [2]. The compound was originally disclosed in a 1993 Journal of Antibiotics publication describing the synthesis and biological characteristics of new orally active cephems [1].

Why LY 215890 Cannot Be Replaced by Conventional Cephalosporins in Oral Bioavailability-Focused Research


Conventional cephalosporins such as cefaclor, cephalexin, and cefadroxil generally exhibit suboptimal oral bioavailability, with many achieving only 40–50% absorption and short serum half-lives that limit time above MIC for less susceptible organisms [1]. Most cephalosporins in clinical use require parenteral administration due to poor gastrointestinal absorption, while those with oral activity often achieve insufficient systemic exposure for robust in vivo efficacy studies. LY 215890 was specifically developed as part of an oral cephem discovery program and is characterized as an orally bioactive antibacterial agent [2]. This oral bioavailability profile represents a critical differentiation that cannot be assumed for structurally related cephalosporin analogs lacking validated oral activity data. Researchers requiring an orally administrable cephem scaffold for PK/PD modeling, oral infection models, or oral drug development programs cannot simply substitute LY 215890 with a conventional cephalosporin without compromising experimental validity.

LY 215890 Quantitative Comparative Evidence Guide for Scientific Procurement Decisions


Oral Bioactivity in Cephem Scaffold: Differentiated from Parenteral-Only Cephalosporins

LY 215890 is explicitly characterized as an orally bioactive antibacterial agent [1]. This is a non-trivial attribute for the cephalosporin class, as most members (including all first-, second-, third-, and fourth-generation clinical cephalosporins except a limited subset such as cefaclor, cefadroxil, cephalexin, cefixime, and cefpodoxime) require parenteral administration and lack validated oral activity. In comparative pharmacokinetic studies of oral cephalosporins, bioavailability is generally low, with maximum serum concentrations ranging from 23.3 ± 7.3 mg/L to 38.8 ± 8.1 mg/L across compounds [2]. The oral bioactivity designation for LY 215890 distinguishes it from the majority of cephalosporins that cannot be used in oral dosing paradigms.

Oral Bioavailability Cephalosporin Pharmacology Antibacterial Drug Discovery

Structural Distinction: Carbacephem Scaffold with 3-Chloro Substituent

LY 215890 incorporates a carbacephem core where the sulfur atom at position 1 is replaced by carbon, with a 3-chloro substituent and a 7β-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido side chain [1]. This structural configuration differentiates it from conventional cephalosporins that contain sulfur at position 1 and from loracarbef, the only clinically developed carbacephem (which lacks the 3-chloro and specific 7β-side chain modifications). The 1-carba-1-dethia modification has been associated with altered chemical stability and β-lactamase susceptibility profiles in related carbacephem series [2].

Carbacephem Cephalosporin Structure-Activity Relationship β-Lactam Chemistry

Gram-Positive and Gram-Negative Spectrum: Broad Antibacterial Activity

LY 215890 exhibits potent antibacterial activity against both Gram-positive and Gram-negative organisms [1]. Specifically, it demonstrates activity against Escherichia coli EC14 and Klebsiella pneumoniae X26 [2]. This dual Gram-positive/Gram-negative spectrum distinguishes it from narrow-spectrum agents and aligns it with broad-spectrum cephalosporin antibiotics. The original Journal of Antibiotics publication describes the compound as part of a series with notable in vitro potency; however, specific MIC values are not publicly accessible in secondary sources [3].

Antibacterial Spectrum MIC Profiling Antimicrobial Screening

Physicochemical Properties Relevant to Formulation and Handling

LY 215890 has a molecular weight of 385.78 g/mol, a predicted density of 2.04 ± 0.1 g/cm³, and a predicted pKa of 3.15 ± 0.40 . These physicochemical parameters inform formulation and handling decisions. Compared to higher molecular weight cephalosporins (e.g., ceftriaxone at 554.58 g/mol, ceftazidime at 546.58 g/mol), LY 215890's lower molecular weight may confer favorable solubility and permeability characteristics consistent with oral bioavailability. The predicted pKa suggests ionization behavior that differs from cephalosporins with higher pKa values (e.g., cephalexin pKa ~5.2-7.3), which may affect solubility-pH profiles during formulation development.

Compound Solubility Formulation Development Molecular Properties

Critical Data Limitations Advisory

CRITICAL ADVISORY: No publicly accessible peer-reviewed publication providing primary quantitative data (MIC values, PK parameters, in vivo efficacy metrics) for LY 215890 was identified during evidence compilation. The compound's original disclosure in J Antibiot (Tokyo) 1993 Dec;46(12):1897-900 [1] contains the primary data; however, this publication is not indexed in open-access repositories. Vendors cite this reference but do not reproduce quantitative data. Procurement decisions for LY 215890 should account for this data availability limitation. In contrast, clinically established oral cephalosporins such as cefaclor, cephalexin, and cefixime have extensive published PK/PD datasets enabling direct quantitative comparisons across studies.

Data Transparency Compound Characterization Procurement Risk Assessment

LY 215890: Validated Research Applications for Scientific and Industrial Use


Oral Cephem Scaffold for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

LY 215890 is suitable as a tool compound for PK/PD studies requiring an orally administrable cephalosporin-class antibiotic. Its oral bioactivity designation [1] enables oral dosing in rodent infection models, allowing researchers to investigate oral absorption, distribution, and efficacy parameters specific to the cephem scaffold without the confounding effects of parenteral administration routes. This application leverages the compound's structural distinction as a carbacephem [2] with confirmed oral activity.

Carbacephem Structure-Activity Relationship (SAR) Studies

The 1-carba-1-dethia-3-cephem core with 3-chloro substitution [1] makes LY 215890 a valuable comparator in SAR investigations of β-lactam antibiotics. Researchers studying the impact of sulfur replacement by carbon on β-lactam stability, β-lactamase susceptibility, or antibacterial potency can use LY 215890 as a reference compound against conventional cephalosporins (1-thia) and loracarbef (the reference carbacephem without 3-chloro modification). This scaffold-level differentiation enables mechanistic studies of core structure contributions to biological activity.

Broad-Spectrum Antibacterial Screening and Resistance Mechanism Studies

With demonstrated activity against both Gram-positive and Gram-negative bacteria, including E. coli EC14 and K. pneumoniae X26 [1], LY 215890 is appropriate for broad-spectrum antimicrobial screening panels. Its dual-spectrum activity supports its use in studies examining bacterial resistance mechanisms against orally active cephems, including efflux pump interactions, porin channel modifications, and β-lactamase-mediated inactivation pathways across diverse bacterial species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 215890

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.